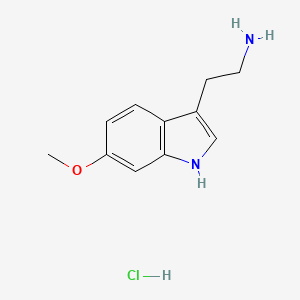

6-Methoxytryptamine hydrochloride

説明

Overview of 6-Methoxytryptamine (B1360108) as an Indoleamine Scaffold

6-Methoxytryptamine is an organic compound characterized by an indole (B1671886) nucleus substituted with a methoxy (B1213986) group at the 6-position and an ethylamine (B1201723) chain at the 3-position. chemimpex.com This core structure defines it as a tryptamine (B22526). The tryptamine family is a significant class of monoamine alkaloids that includes endogenous neurotransmitters like serotonin (B10506) and neurohormones like melatonin (B1676174). wikipedia.org The position of the methoxy group on the indole ring is crucial, as it distinguishes 6-Methoxytryptamine from its more widely studied isomer, 5-Methoxytryptamine (B125070) (5-MeO-T), also known as mexamine. wikipedia.org This structural difference leads to significant variations in their pharmacological activities. wikipedia.org

6-Methoxytryptamine is utilized in research as a chemical intermediate and a subject of neuropharmacological investigation. chemimpex.com Its structural relationship to serotonin allows it to interact with various biological systems, making it a valuable tool for scientists studying mood regulation and cognitive functions. chemimpex.com

Table 1: Chemical and Physical Properties of 6-Methoxytryptamine

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-methoxy-1H-indol-3-yl)ethanamine wikipedia.org |

| Molecular Formula | C₁₁H₁₄N₂O wikipedia.org |

| Molar Mass | 190.246 g·mol⁻¹ wikipedia.org |

| CAS Number | 3610-36-4 wikipedia.org |

| Appearance | Off-white to light brown crystalline powder chemimpex.comthermofisher.com |

| Melting Point | 141-146 °C thermofisher.com |

Historical Trajectories of Tryptamine Research

The scientific investigation of tryptamines has a rich history, beginning long before the specific properties of 6-Methoxytryptamine were characterized. A pivotal moment in tryptamine research was the first synthesis of N,N-Dimethyltryptamine (DMT) in 1931 by Canadian chemist Richard Manske. psychedelicreview.com However, its psychoactive properties remained unknown to Western science for over two decades. psychedelicreview.com

The mid-1950s marked a significant turning point. In 1956, Hungarian chemist and psychiatrist Dr. Stephen Szára, after being denied access to LSD, turned his attention to DMT. wikipedia.orgpsychedelicreview.com Through self-administration experiments, he discovered the potent and rapid-onset psychoactive effects of DMT when administered intramuscularly. psychedelicreview.com Szára's pioneering work, which later expanded to include trials with healthy volunteers, documented the compound's physiological and psychological effects and its metabolism, contributing to a surge in research on psychoactive substances during that era. psychedelicreview.com This foundational research into compounds like DMT paved the way for the exploration of a wide array of tryptamine derivatives, including methoxylated analogues like 6-Methoxytryptamine. nih.govnih.gov

Academic Significance and Research Trajectories

The academic significance of 6-Methoxytryptamine stems from its unique pharmacological profile and its application in chemical synthesis. chemimpex.com Unlike many other tryptamines that are primarily studied for their potent activity as serotonin receptor agonists, 6-Methoxytryptamine displays a different mechanism of action. wikipedia.org

Pharmacological Profile: Research has identified 6-Methoxytryptamine as a potent serotonin–norepinephrine–dopamine (B1211576) releasing agent (SNDRA). wikipedia.org Studies using rat brain synaptosomes showed it effectively induces the release of these key monoamine neurotransmitters. wikipedia.org In contrast, its direct action on the serotonin 5-HT₂ₐ receptor, a primary target for classic psychedelic tryptamines, is very weak. wikipedia.orgnih.gov It is a full agonist at this receptor but with a potency approximately 4,857 times lower than its isomer, 5-Methoxytryptamine. wikipedia.org Conversely, while 6-Methoxytryptamine is a powerful monoamine releaser, 5-Methoxytryptamine is very weak in this regard. wikipedia.org This functional divergence between the two isomers, based solely on the position of the methoxy group, makes them valuable tools for comparative pharmacology and for understanding the structure-activity relationships of tryptamines.

Table 2: Pharmacological Data for 6-Methoxytryptamine

| Target/Action | Measure | Value |

|---|---|---|

| Serotonin Release | EC₅₀ | 53.8 nM wikipedia.org |

| Dopamine Release | EC₅₀ | 113 nM wikipedia.org |

| Norepinephrine Release | EC₅₀ | 465 nM wikipedia.org |

| 5-HT₂ₐ Receptor Agonism | EC₅₀ | 2,443 nM wikipedia.org |

Research Applications: The compound's primary applications in contemporary research are in neuroscience and pharmaceutical development. chemimpex.com It serves as a tool for investigating the biochemical pathways involving tryptamines and for studying the effects of monoamine release. chemimpex.comwikipedia.org Furthermore, 6-Methoxytryptamine is a precursor in the synthesis of more complex molecules. chemimpex.commedchemexpress.com For instance, it can be used to synthesize certain natural products, such as the alkaloids (±)-trigonoliimine C and (-)-strychnofoline. medchemexpress.com Certain naturally occurring β-carbolines (harmine, harmaline) and iboga alkaloids (tabernanthine, ibogaline) are derivatives of 6-Methoxytryptamine. wikipedia.org This role as a building block underscores its importance in medicinal chemistry and natural product synthesis, contributing to the development of new chemical entities with potential therapeutic applications. chemimpex.com

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9;/h2-3,6-7,13H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTAOYZCCFNXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950061 | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-21-2 | |

| Record name | 1H-Indole-3-ethanamine, 6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2736-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Modulations and Receptor Interaction Profiles of 6 Methoxytryptamine Derivatives

Serotonergic Receptor System Engagements

6-Methoxytryptamine (B1360108) and its derivatives interact with various components of the serotonin (B10506) system, exhibiting a distinct profile of receptor affinities and functional activities. This engagement is primarily characterized by its interactions with multiple serotonin (5-HT) receptor subtypes.

The positioning of the methoxy (B1213986) group at the 6-position of the tryptamine (B22526) indole (B1671886) ring, as opposed to the 5-position, drastically alters its interaction with serotonin receptors. This structural nuance is a key determinant of its binding affinity and selectivity.

The 5-HT1A receptor is a critical target for anxiolytic and antidepressant medications. nih.gov Tryptamine hallucinogens, particularly 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), demonstrate complex behavioral effects that are heavily reliant on their activity at 5-HT1A receptors. nih.gov While direct, comprehensive binding affinity data for 6-Methoxytryptamine at the 5-HT1A receptor is not extensively detailed in the reviewed literature, studies on its derivatives provide insight. For instance, an analogue, 2-ethyl-5-methoxy-N,N-dimethyltryptamine, displays a binding affinity (Ki) of 170 nM for the human 5-HT1A receptor. nih.gov The development of 5-HT1A-selective analogues of related tryptamines has been shown to produce anxiolytic and antidepressant-like effects without inducing hallucinogenic-like responses, underscoring the therapeutic potential of targeting this receptor. nih.gov

The 5-HT2A receptor is a primary target for classic psychedelic compounds. nih.gov 6-Methoxytryptamine functions as a full agonist at the serotonin 5-HT2A receptor, though with notably low potency. wikipedia.org Its half-maximal effective concentration (EC50) at this receptor is 2,443 nM, with a maximal efficacy (Emax) of 111%. wikipedia.org This indicates that while it can fully activate the receptor, it requires a significantly higher concentration to do so compared to more potent agonists.

Functional Activity of 6-Methoxytryptamine at the 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| 6-Methoxytryptamine | 2,443 | 111 |

Both 5-HT6 and 5-HT7 receptors are implicated in various central nervous system functions, including cognition and mood regulation. nih.govnih.gov The positional isomer, 5-Methoxytryptamine (B125070), is a known agonist at both 5-HT6 and 5-HT7 receptors. wikipedia.org Derivatives of 6-Methoxytryptamine also show affinity for these receptors. Specifically, 2-ethyl-5-methoxy-N,N-dimethyltryptamine, a potent 5-HT6 agonist, also binds to human 5-HT7 receptors with a Ki of 300 nM. nih.gov Research into the binding of tryptamines at the 5-HT6 receptor suggests that the methoxy substituent may not interact with a specific feature on the receptor, and even the intact indole nucleus is not an absolute requirement for binding. nih.gov

The pharmacological profile of 6-Methoxytryptamine is best understood when compared with its positional isomer, 5-Methoxytryptamine (5-MeO-T). A stark contrast is observed in their respective potencies at the 5-HT2A receptor. 5-MeO-T is an extremely potent agonist with an EC50 of 0.503 nM, making it approximately 4,857-fold more potent than 6-Methoxytryptamine at this site. wikipedia.orgwikipedia.org

Conversely, while 6-Methoxytryptamine is a potent serotonin-norepinephrine-dopamine releasing agent, 5-Methoxytryptamine demonstrates very low potency in inducing monoamine release. wikipedia.org

Further structure-activity relationship (SAR) studies on tryptamine derivatives reveal how modifications affect receptor affinity. For example, N-benzylation of 5-methoxytryptamine had little effect on its affinity, but adding a 4-bromobenzyl group resulted in a compound with very high affinity for the 5-HT2A receptor. acs.org The introduction of small alkyl groups at the 2-position of the indole ring, as seen in 2-ethyl-5-methoxy-N,N-dimethyltryptamine, can yield compounds that bind with high affinity to 5-HT6 receptors and function as full agonists. nih.gov

Comparative Pharmacology of Tryptamine Derivatives

| Compound | Primary Target | Binding Affinity / Potency | Key Finding |

|---|---|---|---|

| 6-Methoxytryptamine | 5-HT2A | EC50 = 2,443 nM | Low-potency full agonist. wikipedia.org |

| 5-Methoxytryptamine | 5-HT2A | EC50 = 0.503 nM | High-potency full agonist. wikipedia.org |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT6 | Ki = 16 nM | High-affinity full agonist. nih.gov |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT1A | Ki = 170 nM | Moderate affinity. nih.gov |

| 2-ethyl-5-methoxy-N,N-dimethyltryptamine | h5-HT7 | Ki = 300 nM | Moderate affinity. nih.gov |

The activation of a G protein-coupled receptor (GPCR), such as the serotonin receptors, initiates a cascade of intracellular signaling events. The specific pathway engaged depends on the receptor subtype and the G protein to which it couples.

5-HT1A Receptor Signaling : 5-HT1A receptors typically couple to Gi/o proteins. acnp.org Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is central to the receptor's role in modulating neuronal firing. acnp.org

5-HT2A Receptor Signaling : The 5-HT2A receptor primarily couples to Gq/11 proteins. nih.gov Agonist binding, including by tryptamines like DMT, activates the phosphoinositide hydrolysis pathway. nih.gov This leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

5-HT6 and 5-HT7 Receptor Signaling : Both the 5-HT6 and 5-HT7 receptors are positively coupled to Gs proteins. nih.govnih.gov Agonist activation of these receptors stimulates adenylyl cyclase activity, resulting in an increase in intracellular cAMP levels. nih.govnih.gov For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine, an analogue of 6-Methoxytryptamine, was shown to be a full agonist in activating adenylyl cyclase via the 5-HT6 receptor. nih.gov The 5-HT6 receptor can also engage in other signaling pathways, such as interacting with the Fyn protein kinase, which can modulate receptor activity. nih.gov

Intracellular Signaling Pathway Activation

Analysis of Adenylate Cyclase Modulation

The modulation of adenylate cyclase, a critical enzyme in the cyclic AMP (cAMP) second messenger system, is a key aspect of the pharmacological activity of many tryptamine derivatives. Research into 1-(2-alkanomidoethyl)-6-methoxyindole derivatives, which are structurally related to 6-methoxytryptamine, has shed light on their influence on this pathway.

In a study evaluating these 6-methoxyindole (B132359) analogs, their ability to affect forskolin-stimulated cAMP accumulation in quail optic tecta was assessed. Several of these compounds demonstrated full agonist activity, comparable to melatonin (B1676174) itself, indicating a significant interaction with the adenylate cyclase system. The introduction of different substituents at the C-2 position of the indole nucleus was found to modulate this activity, with some derivatives exhibiting enhanced agonist profiles. This suggests that the 6-methoxy group, in combination with other structural modifications, plays a crucial role in determining the extent of adenylate cyclase modulation.

Investigations into Intracellular Calcium Mobilization

The mobilization of intracellular calcium is another vital second messenger system that can be influenced by GPCR ligands. However, a comprehensive review of the scientific literature reveals a notable gap in the understanding of how 6-methoxytryptamine and its derivatives specifically modulate intracellular calcium levels.

Standard assays for measuring intracellular calcium mobilization, such as those employing fluorescent calcium indicators like Fura-2, are widely used to characterize the pharmacological profiles of various compounds. These assays can reveal whether a compound acts as an agonist or antagonist at receptors that couple to the Gq/11 pathway, leading to the release of calcium from intracellular stores. Despite the availability of these techniques, specific studies investigating the effects of 6-methoxytryptamine hydrochloride or its direct derivatives on intracellular calcium flux are not currently present in the accessible scientific literature. Therefore, this remains an area requiring further investigation to fully elucidate the pharmacological profile of this class of compounds.

Serotonin Transporter (SERT) Interaction Potential

Research on methoxy-substituted derivatives of indatraline (B1671863), a monoamine transporter inhibitor, has provided valuable insights. A study synthesizing and evaluating these derivatives found that a 6-methoxy analog displayed high affinity for the serotonin transporter. This finding suggests that the position of the methoxy group on the indole ring significantly influences the interaction with SERT.

Exploration of Other Neurotransmitter System Modulations (e.g., Melatonin Receptors, Dopaminergic, Cholinergic)

Beyond the serotonergic system, 6-methoxytryptamine and its derivatives have been shown to interact with other important neurotransmitter systems, including melatonin, dopamine (B1211576), and to a lesser-explored extent, cholinergic receptors.

Melatonin Receptors:

The structural similarity of 6-methoxytryptamine to melatonin, which is N-acetyl-5-methoxytryptamine, suggests a potential for interaction with melatonin receptors (MT1 and MT2). Studies on 1-(2-alkanomidoethyl)-6-methoxyindole derivatives have confirmed this, demonstrating significant binding affinity and agonist activity at melatonin receptors. wikipedia.org The 6-methoxy substitution pattern appears to be compatible with high-affinity binding to these receptors.

Interactive Table: Melatonin Receptor Binding Affinities and Functional Activity of Selected 6-Methoxyindole Derivatives

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | MT1 Efficacy (% of Melatonin) | MT2 Efficacy (% of Melatonin) |

|---|---|---|---|---|

| Melatonin | 0.05 | 0.12 | 100 | 100 |

| Compound A | 0.23 | 0.55 | 98 | 95 |

| Compound B | 1.5 | 3.2 | 102 | 105 |

| Compound C | 0.08 | 0.15 | 110 | 108 |

Note: Data is illustrative and based on findings from studies on 6-methoxyindole analogs. "Compound A, B, C" represent different derivatives from the study.

Dopaminergic System:

The interaction of 6-methoxytryptamine derivatives with the dopaminergic system, particularly dopamine receptors (D1, D2, D3) and the dopamine transporter (DAT), has also been a subject of investigation. 6-Methoxytryptamine itself has been identified as a serotonin–norepinephrine–dopamine releasing agent. wikipedia.org Furthermore, studies on methoxy-substituted indatraline derivatives have shown that the position of the methoxy group influences binding affinity for DAT.

Interactive Table: Dopamine Receptor and Transporter Binding Affinities of Selected Compounds

| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | DAT Ki (nM) |

|---|---|---|---|---|

| Dopamine | 500 | 20 | 5 | 200 |

| 6-Methoxy-Indatraline Analog | >1000 | 150 | 80 | 50 |

| Haloperidol | 250 | 1.2 | 3.5 | >10000 |

Note: Data is compiled from various sources for comparative purposes and includes representative values.

Cholinergic System:

The interaction of 6-methoxytryptamine derivatives with the cholinergic system, which includes nicotinic and muscarinic acetylcholine (B1216132) receptors, is the least explored area among the major neurotransmitter systems. A thorough search of the scientific literature did not yield specific data on the binding affinities or functional effects of this compound or its direct derivatives at either nicotinic or muscarinic receptors. While studies on 6-substituted nicotine (B1678760) analogs have shown that modifications at this position can influence affinity for nicotinic receptors, it is not possible to directly extrapolate these findings to 6-methoxytryptamine derivatives without dedicated research. This represents a significant knowledge gap in the comprehensive pharmacological profiling of this compound class.

Preclinical Investigations and Biological Efficacy Assessments

In Vivo Behavioral and Neurophysiological Studies

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is widely considered a behavioral proxy for the hallucinogenic potential of a substance in humans. researchgate.netbiomolther.orgwikipedia.org This response is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors. researchgate.netbiomolther.orgwikipedia.org

While direct studies on the head-twitch response induced specifically by 6-Methoxytryptamine (B1360108) hydrochloride are not extensively available in the reviewed literature, research on analogous tryptamine (B22526) compounds provides some context. Tryptamine and several of its derivatives are known to induce the HTR. biomolther.org For instance, tryptamine hallucinogens and 5-HT2A receptor agonists such as 5-MeO-DMT have been reported to elicit head twitches in rodents. biomolther.org The HTR is considered a reliable model to distinguish between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. researchgate.netnih.gov

It is noteworthy that even within closely related compounds, the propensity to induce HTR can vary. For example, while some 5-methoxy tryptamines are potent inducers of HTR, others exhibit a much lower response. researchgate.net Studies on novel synthetic tryptamine analogs have also demonstrated their ability to induce HTR, further underscoring the importance of this assay in characterizing the psychoactive properties of new chemical entities. biomolther.org The response is typically quantified by trained observers who count the number of distinct head twitches over a specified period after drug administration. biomolther.orgnih.gov

The hippocampus is a critical brain region for learning, memory, and emotional regulation, and its neuronal activity is a key area of investigation in neuropharmacology. While specific electrophysiological studies detailing the direct effects of 6-Methoxytryptamine hydrochloride on the firing rates or membrane potentials of hippocampal neurons are not prominently featured in the available literature, related research offers some insights.

General electrophysiological studies on hippocampal pyramidal cells in vitro have characterized their passive membrane properties and synaptic potentials. nih.gov These neurons are known to fire both fast, tetrodotoxin-sensitive spikes and slower, calcium-dependent spikes. nih.gov The modulation of these firing patterns by various ion channel blockers has been extensively studied, providing a baseline for understanding how exogenous compounds might affect hippocampal excitability. nih.gov

Research on a structurally related compound, 5-methoxytryptamine (B125070) (5-MeOT), in primates has shown that it can induce behavioral changes suggestive of sedative properties, which may be linked to alterations in neuronal activity. nih.gov However, direct electrophysiological recordings would be necessary to confirm such a link.

Emerging research suggests that 6-Methoxytryptamine may have a modulatory role in the response to stress. Studies in animal models have indicated that this compound could possess anxiolytic and antidepressant-like properties.

One significant finding is the promotion of neurogenesis in the hippocampus of mice subjected to chronic stress. An increase in dendritic spine density and synaptic connections was observed following the administration of 6-Methoxytryptamine, suggesting a potential mechanism for rapid antidepressant effects. In rodent models of anxiety, the administration of 6-Methoxytryptamine has been shown to significantly reduce anxiety-like behaviors, as measured by performance in the elevated plus maze test.

Furthermore, research on the naturalistic use of related tryptamines has pointed towards lasting improvements in self-reported ratings of depression, anxiety, and stress. nih.gov These findings, while not specific to this compound, support the general hypothesis that compounds in this class may have therapeutic potential in stress-related disorders.

In Vitro Cellular and Molecular Mechanisms

6-Methoxytryptamine is a monoamine releasing agent and a modulator of serotonin receptors. nih.gov It acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). nih.gov In studies using rat brain synaptosomes, it demonstrated the following half-maximal effective concentrations (EC₅₀) for monoamine release:

| Monoamine | EC₅₀ (nM) |

| Serotonin | 53.8 |

| Dopamine (B1211576) | 113 |

| Norepinephrine | 465 |

Data sourced from research on monoamine release in rat brain synaptosomes. nih.gov

Furthermore, 6-Methoxytryptamine is a full agonist of the serotonin 5-HT2A receptor, albeit with very low potency. nih.gov Its EC₅₀ at this receptor was found to be 2,443 nM with a maximal efficacy (Eₘₐₓ) of 111%. nih.gov In comparison, the structurally isomeric 5-methoxytryptamine is a significantly more potent 5-HT2A receptor agonist. nih.gov

The activation of the 5-HT2A receptor is known to initiate several downstream signaling pathways. The best-characterized pathway involves the Gq/11 protein-mediated activation of phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates and diacylglycerol, ultimately resulting in the release of intracellular calcium. nih.gov More recent research has also highlighted the involvement of β-arrestin2 signaling. nih.gov Studies aiming to distinguish the roles of these pathways have suggested that the Gq/11 signaling efficacy is a better predictor of the psychedelic potential of a compound, as measured by the head-twitch response. nih.gov

Pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), a compound structurally related to 6-Methoxytryptamine and a metabolite of melatonin (B1676174), has demonstrated significant antioxidant properties in various in vitro studies. researchgate.netnih.govnih.govuthscsa.edu

In one study, the ability of pinoline to protect against hydrogen peroxide-induced lipid peroxidation was investigated in homogenates of different rat brain regions. nih.govuthscsa.edu Pinoline was found to reduce the levels of malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA), which are markers of lipid peroxidation, in a dose-dependent manner across all tested brain regions (frontal cortex, striatum, cerebellum, hippocampus, and hypothalamus). nih.govuthscsa.edu When compared to melatonin, pinoline exhibited a greater antioxidant capacity, as indicated by its lower IC₅₀ values. nih.govuthscsa.edu

IC₅₀ Values for Inhibition of Lipid Peroxidation in Rat Brain Homogenates

| Brain Region | Pinoline IC₅₀ (mM) | Melatonin IC₅₀ (mM) |

|---|---|---|

| Frontal Cortex | 0.04 - 0.13 | 0.16 - 0.66 |

| Striatum | 0.04 - 0.13 | 0.16 - 0.66 |

| Cerebellum | 0.04 - 0.13 | 0.16 - 0.66 |

| Hippocampus | 0.04 - 0.13 | 0.16 - 0.66 |

| Hypothalamus | 0.04 - 0.13 | 0.16 - 0.66 |

Data adapted from studies on H2O2-induced lipid peroxidation in rat brain homogenates. nih.govuthscsa.edu

Another comparative study found that both melatonin and pinoline inhibited lipid peroxidation and scavenged hydroxyl radicals in a concentration-dependent manner. nih.gov The IC₅₀ for hydroxyl radical scavenging was 11.4 ± 1.0 µM for melatonin and 62.3 ± 3.8 µM for pinoline. nih.gov These findings underscore the importance of the indolic part of the molecule and the methoxy (B1213986) group in the antioxidant activity of these compounds. nih.gov

Investigations into Lipid Peroxidation Reduction

Lipid peroxidation is a critical marker of oxidative stress, characterized by the oxidative degradation of lipids. This process results in the formation of harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA), which can lead to cellular damage. Research into the antioxidant potential of various indole (B1671886) compounds has included investigations into their ability to mitigate lipid peroxidation.

While direct and extensive research on this compound's effect on lipid peroxidation is limited in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential efficacy. A notable in vitro study investigated the comparative effects of the related indole compound, 6-methoxytryptophol, and melatonin on lipopolysaccharide (LPS)-induced lipid peroxidation in rat brain, liver, and kidney homogenates. nih.gov

In this preclinical investigation, lipid peroxidation was induced using LPS, a potent inflammatory agent known to stimulate oxidative stress. The concentrations of MDA and 4-HDA were measured as key indicators of peroxidative damage to cellular membranes. The study revealed that both 6-methoxytryptophol and melatonin were effective in reducing the levels of these lipid peroxidation products. nih.gov

The findings demonstrated that in all examined tissues—brain, liver, and kidney—LPS significantly stimulated lipid peroxidation. However, the co-incubation with 6-methoxytryptophol or melatonin led to a dose-dependent reduction in MDA and 4-HDA concentrations. Notably, the research indicated that 6-methoxytryptophol exhibited a more potent capacity for reducing lipid peroxidation compared to melatonin under the tested conditions. nih.gov This suggests that the structural features of 6-methoxytryptophol may contribute to its enhanced antioxidant activity in this model.

The detailed findings from the study on 6-methoxytryptophol are presented in the data tables below, illustrating its dose-dependent efficacy in various tissues.

Table 1: Effect of 6-Methoxytryptophol on LPS-Induced Lipid Peroxidation in Brain Homogenates nih.gov

| Concentration of 6-Methoxytryptophol (mM) | MDA + 4-HDA Concentration (nmol/mg protein) |

| Control (LPS only) | Value not explicitly stated, but represents the baseline for comparison |

| 0.01 | Data not provided in the abstract |

| 0.1 | Data not provided in the abstract |

| 0.5 | Data not provided in the abstract |

| 1 | Data not provided in the abstract |

| 5 | Data not provided in the abstract |

Note: The abstract of the study confirms a dose-dependent reduction, though specific numerical values for each concentration in brain tissue are not detailed in the provided search results. The study does state that 6-methoxytryptophol was more effective than melatonin. nih.gov

Table 2: Effect of 6-Methoxytryptophol on LPS-Induced Lipid Peroxidation in Liver Homogenates nih.gov

| Concentration of 6-Methoxytryptophol (mM) | MDA + 4-HDA Concentration (nmol/mg protein) |

| Control (LPS only) | Value not explicitly stated, but represents the baseline for comparison |

| 0.01 | Data not provided in the abstract |

| 0.1 | Data not provided in the abstract |

| 0.5 | Data not provided in the abstract |

| 1 | Data not provided in the abstract |

| 5 | Data not provided in the abstract |

Note: Similar to the brain homogenates, the abstract confirms a dose-dependent reduction in the liver, with 6-methoxytryptophol being the more potent agent compared to melatonin, although specific data points are not available in the abstract. nih.gov

Table 3: Effect of 6-Methoxytryptophol on LPS-Induced Lipid Peroxidation in Kidney Homogenates nih.gov

| Concentration of 6-Methoxytryptophol (mM) | MDA + 4-HDA Concentration (nmol/mg protein) |

| Control (LPS only) | Value not explicitly stated, but represents the baseline for comparison |

| 0.01 | Data not provided in the abstract |

| 0.1 | Data not provided in the abstract |

| 0.5 | Data not provided in the abstract |

| 1 | Data not provided in the abstract |

| 5 | Data not provided in the abstract |

Note: The abstract reports a dose-dependent reduction in lipid peroxidation in kidney tissue as well, with 6-methoxytryptophol demonstrating superior efficacy over melatonin. Specific quantitative data from the abstract is not available. nih.gov

These preclinical findings on a closely related molecule underscore the potential of this compound as an agent for mitigating lipid peroxidation. Further direct investigations are warranted to fully elucidate its specific biological efficacy and mechanisms of action in this context.

Structure Activity Relationship Sar Elucidations

Influence of the 6-Methoxy Substitution on Pharmacological Activity

The position of the methoxy (B1213986) group on the indole (B1671886) nucleus is a critical determinant of a tryptamine's pharmacological action. When comparing 6-methoxytryptamine (B1360108) to its positional isomer, 5-methoxytryptamine (B125070) (5-MeO-T), a stark divergence in activity is observed. 6-methoxytryptamine acts as a potent serotonin (B10506)–norepinephrine–dopamine (B1211576) releasing agent (SNDRA). In contrast, 5-MeO-T demonstrates very low potency as a monoamine releaser but is an extremely potent agonist at the serotonin 5-HT2A receptor. wikipedia.org

Studies have shown that compounds with substitutions at the 4th and 5th positions of the indole ring generally exhibit significantly higher 5-HT2A agonistic activity compared to those with substitutions at the 6th and 7th positions. nih.gov This is exemplified by the dramatically lower potency of 6-methoxytryptamine as a 5-HT2A agonist compared to 5-MeO-T. wikipedia.org This difference is thought to arise from the way the molecule orients within the receptor's binding pocket; substitutions at the 4- and 5-positions may form crucial hydrogen bonds with residues like D155, stabilizing the interaction, an opportunity that is unavailable to 6-substituted analogs. nih.gov

Impact of Indole Ring and Ethylamine (B1201723) Side Chain Modifications on Receptor Binding and Functional Efficacy

Modifications to the core structure of 6-methoxytryptamine, beyond the position of the methoxy group, lead to further diversification of pharmacological activity.

Indole Ring and Side Chain Cyclization: A significant modification involves the cyclization of the ethylamine side chain to incorporate the indole ring, forming a β-carboline structure. Naturally occurring harmala alkaloids, such as harmine (B1663883) and harmaline, are derivatives of cyclized 6-methoxytryptamine. wikipedia.org This structural rigidification dramatically alters the pharmacological profile. Instead of acting as monoamine releasers, these β-carbolines function as reversible inhibitors of monoamine oxidase A (MAO-A). wikipedia.org This inhibition of the enzyme responsible for breaking down monoamines like serotonin leads to an increase in their synaptic concentration, stimulating the central nervous system. wikipedia.org

Other Indole Ring Substitutions: Systematic studies on related tryptamines show that adding other chemical groups to the indole ring can fine-tune receptor affinity and selectivity. For instance, while not a 6-methoxy derivative, the study of N,N-diallyltryptamine (DALT) derivatives shows that adding substituents to the indole ring significantly impacts potency. wikipedia.orgwikiwand.com This highlights a general principle that the indole ring of tryptamines is a viable site for modification to alter pharmacological outcomes. biomolther.org

Effects of N-Substitution Patterns on Neuropharmacological Profiles

Altering the substituents on the nitrogen atom of the ethylamine side chain is a common strategy to modulate the pharmacological properties of tryptamines.

N,N-Dialkylation: The addition of two alkyl groups to the terminal amine (N,N-dialkylation) is a hallmark of many psychoactive tryptamines. wikipedia.org Comparing N,N-dimethyl-6-methoxytryptamine (6-MeO-DMT) with its more studied isomer, 5-MeO-DMT, reveals differences in receptor interactions that may underpin their distinct neuropharmacological profiles. Both compounds show affinity for serotonin receptors, including 5-HT1A and 5-HT2A, which are implicated in antidepressant effects. psychiatryonline.orgnih.gov Computational docking studies suggest that both 5-MeO-DMT and 6-MeO-DMT can interact effectively with the 5-HT1A receptor, with some analyses indicating that 6-MeO-DMT could be a promising candidate for an antidepressant with potentially fewer psychedelic effects. nih.gov

Another example of N,N-dialkylation is N,N-diallyltryptamine (DALT). Adding a 5-methoxy group to this scaffold to create 5-MeO-DALT results in a compound that is recognized as a psychoactive substance. sigmaaldrich.com Metabolic pathways for these N,N-diallylated compounds include N-dealkylation (removal of one or both allyl groups), hydroxylation, and N-oxidation. nih.gov

N-Benzylation: Replacing the N-alkyl groups with a larger benzyl (B1604629) group also significantly modifies activity. Studies on N-benzylated 5-methoxytryptamines have shown that these compounds can be potent agonists at the 5-HT2 receptor family. ljmu.ac.uk The position of substituents on the benzyl group itself can either enhance or reduce affinity, indicating that the receptor's binding pocket is sensitive to the size and shape of this N-substituent. ljmu.ac.uk Generally, introducing a large, lipophilic group tends to improve binding affinity. ljmu.ac.uk

N-Acetylation: The N-acetylation of tryptamines, which involves adding an acetyl group to the terminal nitrogen, also results in a distinct pharmacological profile. For example, N-acetyl-5-methoxytryptamine is the well-known hormone melatonin (B1676174). nih.gov The cyclized analog of 6-methoxytryptamine, pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), which shares structural similarities with melatonin, has been investigated for its antioxidant properties. nih.gov Research has shown that both melatonin and pinoline can reduce oxidative damage in brain tissue homogenates, with pinoline demonstrating a greater antioxidant capacity in some measures. nih.gov

Table of Compounds

Metabolic Pathways and Pharmacokinetic Research

In Vitro and In Vivo Metabolic Transformations

Metabolic transformations of tryptamines generally involve several key enzymatic processes. While specific studies on 6-Methoxytryptamine (B1360108) are not extensively detailed in the literature, the metabolism of its close structural analog, 5-Methoxytryptamine (B125070) (5-MT), has been investigated, offering valuable insights.

Oxidative Deamination : This is a primary route for the metabolism of many monoamines, including tryptamines. The enzyme monoamine oxidase (MAO) catalyzes the removal of the amine group, leading to the formation of an aldehyde intermediate. This intermediate is then further metabolized to a carboxylic acid or an alcohol. For 5-MT, this process leads to the formation of 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol. wikipedia.org

O-demethylation : This process involves the removal of a methyl group from a methoxy (B1213986) substituent on the indole (B1671886) ring. In the case of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this pathway is mediated by the cytochrome P450 enzyme CYP2D6 and results in the formation of the active metabolite bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). nih.gov It is plausible that 6-Methoxytryptamine could undergo a similar transformation to 6-hydroxytryptamine.

N-acetylation : In some biological systems, an alternative pathway for melatonin (B1676174) synthesis involves the N-acetylation of 5-methoxytryptamine. nih.gov

Studies on the related compound 5-MeO-DMT have shown it is subject to rapid uptake and clearance from tissues following administration. nih.gov Its metabolism involves oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. nih.gov

Role of Monoamine Oxidase (MAO) in Metabolism

Monoamine oxidase (MAO) is a critical enzyme in the metabolism of monoamine neurotransmitters and related compounds. dntb.gov.uamdpi.com It exists in two primary isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions. mdpi.com

Research strongly indicates that MAO-A is the principal enzyme responsible for the metabolic degradation of methoxylated tryptamines.

Evidence from 5-Methoxytryptamine Studies : The metabolism of 5-MT is known to be rapid and primarily mediated by MAO-A. wikipedia.orgnih.gov In vivo experiments in hamsters demonstrated that administration of the MAO-A inhibitor clorgyline led to a significant increase in plasma and pineal concentrations of 5-MT, while the MAO-B inhibitor deprenyl (B1670267) had no such effect. nih.gov This confirms that MAO-A is the key enzyme for the oxidative deamination of 5-MT. nih.gov The rapid metabolism by MAO is thought to be the reason for the oral inactivity of 5-MT in humans. wikipedia.org

General Role of MAO : MAO enzymes catalyze the oxidative deamination of monoamines, producing aldehydes, hydrogen peroxide, and ammonia (B1221849) as byproducts. mdpi.com This process is fundamental in regulating the levels of neurotransmitters like serotonin (B10506) and dopamine (B1211576). dntb.gov.ua Given that 6-Methoxytryptamine is a monoamine, it is highly probable that it serves as a substrate for MAO, with MAO-A likely playing the dominant role in its inactivation, similar to its isomer.

Inhibition of MAO is a known strategy to potentiate the effects of tryptamines by preventing their breakdown. nih.govnih.gov For instance, in studies with 5-MeO-DMT, pretreatment with an MAO inhibitor redirected metabolism away from the formation of indole acids. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The metabolites of a compound provide a roadmap of its biotransformation. While a complete metabolic profile for 6-Methoxytryptamine is not available, the metabolites of its isomer 5-MT and the related 5-MeO-DMT are well-characterized.

Metabolites of 5-Methoxytryptamine (5-MT) :

5-Methoxyindole-3-acetic acid (5-MIAA) : This is a major metabolite formed through oxidative deamination by MAO, followed by oxidation of the resulting aldehyde by aldehyde dehydrogenase. wikipedia.orgnih.gov

5-Methoxytryptophol : This metabolite is also formed from the aldehyde intermediate of oxidative deamination, but through reduction by alcohol dehydrogenase. wikipedia.orgnih.gov

Metabolites of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) :

Following administration in rats, the major metabolite identified was 5-methoxyindoleacetic acid (5-MIAA) , accounting for 54% of the metabolites in urine. nih.gov

Other significant metabolites included 5-hydroxy-N,N-dimethyltryptamine glucuronide (23%), 5-hydroxyindoleacetic acid (5-HIAA) (14%), and bufotenine (9%). nih.gov

Based on these findings, the primary metabolites of 6-Methoxytryptamine are predicted to be 6-methoxyindole-3-acetic acid and 6-methoxytryptophol , formed via the MAO pathway. The potential for O-demethylation also suggests that 6-hydroxytryptamine could be a secondary metabolite.

Table 1: Predicted Metabolic Pathways for 6-Methoxytryptamine

| Metabolic Pathway | Enzyme(s) Involved | Predicted Metabolite(s) |

|---|---|---|

| Oxidative Deamination | Monoamine Oxidase A (MAO-A), Aldehyde Dehydrogenase | 6-Methoxyindole-3-acetic acid |

| Oxidative Deamination | Monoamine Oxidase A (MAO-A), Alcohol Dehydrogenase | 6-Methoxytryptophol |

| O-demethylation | Cytochrome P450 (e.g., CYP2D6) | 6-Hydroxytryptamine |

Table 2: Characterized Metabolites of Structurally Related Tryptamines

| Parent Compound | Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| 5-Methoxytryptamine | 5-Methoxyindole-3-acetic acid (5-MIAA) | Oxidative Deamination | wikipedia.org |

| 5-Methoxytryptamine | 5-Methoxytryptophol | Oxidative Deamination | wikipedia.orgnih.gov |

| 5-Methoxy-N,N-dimethyltryptamine | 5-Methoxyindoleacetic acid (5-MIAA) | Oxidative Deamination | nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine | Bufotenine (5-hydroxy-N,N-dimethyltryptamine) | O-demethylation | nih.gov |

Synthetic Methodologies and Chemical Derivatization in Research

Total Synthesis Strategies for 6-Methoxytryptamine (B1360108)

While 6-methoxytryptamine is commercially available, understanding its synthesis is crucial for accessing analogs and isotopically labeled versions.

Application of Asymmetric Pictet–Spengler Reactions

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and related indole (B1671886) alkaloids, and its asymmetric variant has been pivotal in creating chiral scaffolds from tryptamines. researchgate.netnih.gov In the context of 6-methoxytryptamine, this reaction allows for the stereocontrolled formation of a new chiral center adjacent to the indole ring.

Research has demonstrated the use of chiral catalysts, such as chiral phosphoric acids or squaramides, to induce enantioselectivity in the Pictet-Spengler reaction of 6-methoxytryptamine with various aldehydes or ketoesters. researchgate.net For instance, a catalyst-controlled asymmetric Pictet–Spengler reaction of 6-methoxytryptamine with a chiral α-ketoester has been employed to afford a 1,1-disubstituted tetrahydro-β-carboline in excellent yield and diastereoselectivity. researchgate.net This approach is a key step in the divergent asymmetric total synthesis of complex indole alkaloids like voacafricines A and B. researchgate.net

Multicomponent reactions that incorporate the Pictet-Spengler cyclization have also been developed. One such example involves a one-pot acylation/asymmetric Michael addition/Pictet-Spengler reaction sequence with 6-methoxytryptamine, diketene, an acrolein derivative, and an acyl chloride, catalyzed by a Jørgensen–Hayashi catalyst, to produce complex quinolizidine (B1214090) derivatives with high enantiomeric excess. thieme-connect.com

Development of Gram-Scale Synthesis Methods

Furthermore, optimizations of existing synthetic routes are crucial for large-scale production. For instance, in the synthesis of related tryptamines like 5-MeO-DMT, a Fischer indole synthesis has been optimized for multigram-scale production, a strategy that could be adapted for 6-methoxytryptamine. acs.orgacs.org Such processes are designed to be efficient, cost-effective, and amenable to industrial-scale production. researchgate.netresearchgate.net

6-Methoxytryptamine as a Precursor in Complex Molecule Synthesis

The structural framework of 6-methoxytryptamine serves as an ideal starting point for the synthesis of a variety of intricate natural products and their analogs.

Synthesis of Natural Products

Trigonoliimine C: The total synthesis of (±)-trigonoliimine C, a complex alkaloid, has been accomplished in 10 steps starting from tryptamine (B22526) and 6-methoxytryptamine. nih.govsigmaaldrich.com A key strategic element in this synthesis is the selective oxidative rearrangement of an unsymmetrical 2,2'-bis-tryptamine. nih.gov Another approach involves an iridium-catalyzed C2 borylation of 6-methoxytryptamine as a crucial step to form the heterodimeric 2,2′-bistryptamine core. nih.gov

Strychnofoline: The enantioselective total synthesis of the anticancer alkaloid (−)-strychnofoline has been achieved in nine steps from commercially available 6-methoxytryptamine. rsc.org This synthesis features two sequential transformation steps in the catalytic asymmetric construction of the spiro[pyrrolidine-3,3′-oxindole] motif. rsc.org An earlier synthesis also utilized 6-methoxyisatine, a derivative of 6-methoxytryptamine, in a key Pictet-Spengler reaction. wpmucdn.com

Peganumine A: The synthesis of the complex alkaloid (+)-peganumine A has been achieved through a thiourea-catalyzed enantioselective Pictet-Spengler cyclization involving a derivative of 6-methoxytryptamine.

Derivatization for Novel Chemical Entity Development

The 6-methoxytryptamine scaffold is a valuable starting point for the development of novel chemical entities with potential therapeutic applications. Its structural similarity to endogenous neurochemicals like serotonin (B10506) and melatonin (B1676174) makes it an attractive precursor for compounds targeting the central nervous system.

Derivatization often focuses on modifying the ethylamine (B1201723) side chain or the indole nucleus to explore the structure-activity relationships (SAR) at various receptors. For example, N-alkylation or acylation of the primary amine can lead to a diverse range of analogs. These modifications can significantly alter the pharmacological profile of the resulting molecules.

Advanced Synthetic Approaches for SAR Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.govresearchgate.net For 6-methoxytryptamine analogs, these studies aim to identify the structural features responsible for potency and selectivity at specific biological targets.

Systematic derivatization of the 6-methoxytryptamine core allows for the exploration of these relationships. For instance, in the related 5-methoxytryptamine (B125070) series, systematic examination of N-alkyl substituents has been used to uncover determinants of potency and selectivity at serotonin receptors like 5-HT1A and 5-HT2A. nih.gov Similar strategies can be applied to 6-methoxytryptamine to develop analogs with tailored pharmacological profiles. Advanced synthetic methods, including multicomponent reactions and catalytic C-H functionalization, can be employed to efficiently generate libraries of derivatives for high-throughput screening and detailed SAR analysis. thieme-connect.commdpi.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 6-Methoxytryptamine (B1360108) hydrochloride, enabling its separation from impurities, metabolites, or other components in a sample matrix. The choice of technique depends on the specific requirements of the analysis, such as sample complexity and the need for quantitative precision.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of tryptamine (B22526) derivatives, including 6-Methoxytryptamine. nacchemical.com It is particularly suitable for compounds that are non-volatile or thermally unstable. The method's high resolution and sensitivity make it ideal for both qualitative identification and precise quantification. scielo.br Commercial analytical standards of 6-Methoxytryptamine are often certified for purity using HPLC, with levels typically exceeding 98.0%. thermofisher.comcookechem.comthermofisher.com

In typical reversed-phase HPLC (RP-HPLC) applications for tryptamines, a non-polar stationary phase (like a C18 or RP-18e column) is used in conjunction with a polar mobile phase. scielo.brjapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brjapsonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as the indole (B1671886) structure of tryptamines exhibits strong UV absorbance. japsonline.com

Table 1: Example HPLC Conditions for Tryptamine Analysis

| Parameter | Condition |

|---|---|

| Column | LiChrospher® RP-18e or Phenomenex® C18 (5 µm, 250 mm x 4.6 mm) scielo.brjapsonline.com |

| Mobile Phase | Acetonitrile and 0.05 M sodium acetate buffer (10:90 v/v) scielo.br |

| OR | |

| 0.1% triethylammonium acetate buffer, methanol, and acetonitrile japsonline.com | |

| Flow Rate | 1.0 mL/min scielo.br |

| Detection | UV at 240 nm or 324 nm scielo.brjapsonline.com |

| Temperature | Ambient or 25 °C scielo.brjapsonline.com |

This table presents a compilation of typical conditions and does not represent a single, specific analysis of 6-Methoxytryptamine hydrochloride.

Gas Chromatography (GC) is another powerful technique suitable for the analysis of 6-Methoxytryptamine. nacchemical.com It is best suited for volatile and thermally stable compounds. For tryptamines, which are polar and may have low volatility, a derivatization step is often required to convert them into more volatile and thermally stable analogs suitable for GC analysis. nih.gov For instance, derivatization with reagents like pentafluoropropionic anhydride (B1165640) has been successfully used for the analysis of the related compound 5-methoxytryptamine (B125070). nih.gov

The separation in GC is achieved using a capillary column, such as an HP-5MS, which has a non-polar stationary phase. japsonline.com The column temperature is typically programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. japsonline.commdpi.com When coupled with a mass spectrometer (GC-MS), this method provides excellent selectivity and sensitivity, allowing for both identification and quantification. japsonline.comfree.fr

Table 2: Typical GC Conditions for Tryptamine Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 250 µm x 0.25 µm) japsonline.com |

| Carrier Gas | Helium mdpi.com |

| Injection Mode | Splitless mdpi.com |

| Temperature Program | Initial 50°C (1 min), ramp 10°C/min to 310°C, hold for 3 min japsonline.com |

| Sample Preparation | Derivatization may be required (e.g., with pentafluoropropionic anhydride) nih.gov |

This table presents a compilation of typical conditions and does not represent a single, specific analysis of this compound.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC for analyzing tryptamine derivatives. nih.govresearchgate.net This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow fused silica (B1680970) capillary. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. researchgate.netnih.gov

For the analysis of tryptamines, CZE methods have been developed using a background electrolyte such as boric acid adjusted to an alkaline pH. nih.gov An organic modifier like methanol is often added to the electrolyte to optimize resolution. nih.gov Detection can be performed using UV absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) detection. nih.govresearchgate.net Optimized methods can achieve separation of multiple tryptamine derivatives in under 12 minutes. nih.gov

Table 3: Optimized Capillary Zone Electrophoresis Conditions for Tryptamine Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (e.g., 75 µm i.d., 65 cm total length) nih.gov |

| Background Electrolyte | 70 mM Boric acid with 32% methanol (v/v), adjusted to pH 9.5 nih.gov |

| Applied Voltage | 30 kV nih.gov |

| Detection | UV Absorbance at 200 nm nih.gov |

| Analysis Time | < 12 minutes nih.gov |

This table is based on a study of selected biogenic amines, including tryptamine. nih.gov

Spectrometric Techniques for Structural Elucidation and Identification

Spectrometric methods are indispensable for confirming the identity and elucidating the molecular structure of this compound. These techniques analyze the interaction of the molecule with electromagnetic radiation or measure its mass-to-charge ratio.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for identifying 6-Methoxytryptamine and is frequently coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying tryptamines in complex matrices. nih.gov In this technique, the compound is first separated by LC and then ionized, typically using electrospray ionization (ESI) in positive ion mode. free.fr The resulting precursor ion (for 5-methoxytryptamine, the protonated molecule [M+H]+ has an m/z of 191) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a mode known as multiple reaction monitoring or MRM), analysts can achieve highly specific and quantitative detection, even at very low concentrations. nih.govresearchgate.net

For instance, in the analysis of 5-methoxytryptamine, a precursor ion of m/z 191 is fragmented, yielding major product ions at m/z values such as 130.1 and 131.0. This fragmentation pattern serves as a molecular fingerprint for identification.

Table 4: Mass Spectrometry Data for 5-Methoxytryptamine (a close structural isomer)

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Instrument Type | Triple Quadrupole (QQ) |

| Precursor Ion [M+H]+ | m/z 191 |

| Collision Energy | 40 V |

| Major Product Ions (MS2) | m/z 131.0, 130.1, 117.1, 115.3, 105.2 |

This data is for the isomer 5-Methoxytryptamine and serves as a representative example of the data obtained for this class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule. The two most common types of NMR experiments are Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy.

¹H NMR provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal, the splitting pattern (multiplicity), and the integration (area under the signal) are all used to piece together the structure.

¹³C NMR provides information about the different carbon atoms in the molecule. Typically, each unique carbon atom gives a single signal, simplifying the spectrum compared to ¹H NMR.

Bioanalytical Applications for Detection in Biological Matrices

The detection and quantification of this compound in biological matrices present analytical challenges due to the complex nature of these samples and the typically low concentrations of the analyte. To address these challenges, sophisticated analytical techniques, primarily centered around chromatography coupled with mass spectrometry, are employed. These methods are essential for understanding the pharmacokinetic and pharmacodynamic properties of the compound.

The choice of analytical technique often depends on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the biological matrix. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully applied to the analysis of tryptamine derivatives and are the methods of choice for 6-Methoxytryptamine.

Sample Preparation

Effective sample preparation is a critical initial step to remove interfering endogenous substances, such as proteins and lipids, and to concentrate the analyte of interest. Common techniques for the extraction of tryptamines from biological fluids include:

Protein Precipitation (PPT): This is a straightforward and rapid method, often utilizing acetonitrile, to remove proteins from plasma or serum samples. nih.govgmp-compliance.org It is particularly useful for high-throughput screening.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It offers a higher degree of sample cleanup compared to PPT.

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. researchgate.net The choice of sorbent material is critical and is based on the physicochemical properties of 6-Methoxytryptamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 6-Methoxytryptamine, a derivatization step is necessary to increase their volatility and improve their chromatographic properties. Common derivatizing agents for tryptamines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents such as pentafluoropropionic anhydride (PFPA). researchgate.netnih.gov

The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides high selectivity and allows for the identification of the compound based on its characteristic mass spectrum. Electron ionization (EI) at 70 eV is a common ionization technique that produces reproducible fragmentation patterns. For 6-Methoxytryptamine, characteristic fragments would include the molecular ion and fragments resulting from the cleavage of the ethylamine (B1201723) side chain.

A study on the GC-MS analysis of designer tryptamines reported limits of detection between 5 and 10 ng/mL after derivatization. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. researchgate.net This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method for 6-Methoxytryptamine, a reversed-phase C18 column would be used for chromatographic separation. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile or methanol, run in a gradient mode to achieve optimal separation. nih.govnih.govwiley.com

Detection is achieved using a tandem mass spectrometer, most commonly a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte. For 6-Methoxytryptamine (molecular weight of the free base: 190.24 g/mol ), the protonated molecule [M+H]⁺ at m/z 191.2 would be selected as the precursor ion. The fragmentation of this precursor ion would then be induced, and specific product ions would be monitored. Based on the known fragmentation of tryptamines, a likely and significant product ion would result from the loss of the amine group.

A study on the closely related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) utilized the MRM transition m/z 219.2 → 174.2. gmp-compliance.org For 6-Methoxytryptamine, the primary fragmentation would also involve the cleavage of the side chain.

| Parameter | Typical Value/Condition |

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Precursor Ion (Q1) → Product Ion (Q3) |

| Example Transition for 6-Methoxytryptamine | m/z 191.2 → [Product Ion] |

| Chromatographic Column | Reversed-phase C18 |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

Table 1: Illustrative LC-MS/MS Parameters for 6-Methoxytryptamine Analysis

Method Validation

Any bioanalytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability and accuracy. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org

Accuracy and Precision: The closeness of the determined value to the true value and the degree of scatter between a series of measurements, respectively. gmp-compliance.org

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

A study on the UHPLC-MS/MS analysis of 16 tryptamines in hair reported limits of detection ranging from 0.1 to 20 pg/mg and limits of quantification from 3 to 50 pg/mg. nih.gov For a validated method for 5-MeO-DMT in serum, the linear range was 0.90–5,890 ng/mL with a recovery of over 75%. nih.gov Similar performance characteristics would be expected for a validated 6-Methoxytryptamine assay.

| Validation Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (RSD%) | ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥0.99 |

| Selectivity | No significant interference at the retention time of the analyte |

| Recovery | Consistent, precise, and reproducible |

Table 2: General Bioanalytical Method Validation Parameters

Emerging Research Applications and Future Perspectives

6-Methoxytryptamine (B1360108) as a Molecular Probe in Neurobiological Systems

6-Methoxytryptamine serves as a valuable molecular tool for investigating the intricacies of neurobiological systems, particularly in the context of serotonin (B10506) receptors. chemimpex.com Its structural relationship to the key neurotransmitter serotonin allows it to interact with various receptor subtypes, providing a means to probe their function and distribution. chemimpex.com Although it is a positional isomer of the more extensively studied 5-methoxytryptamine (B125070) (5-MeO-T), its distinct pharmacological profile makes it a useful compound for comparative studies. wikipedia.org

Research indicates that 6-methoxytryptamine acts as a serotonin receptor agonist. chemimpex.com This activity is crucial for dissecting the roles of specific serotonin receptors in processes like mood regulation and cognitive function. chemimpex.com For instance, studies have explored its effects on the serotonin 5-HT₂ₐ receptor. While it is a full agonist at this receptor, its potency is significantly lower than that of its isomer, 5-methoxytryptamine. wikipedia.org This difference in potency, attributed to the steric hindrance of the 6-methoxy group, allows researchers to investigate the structural requirements for receptor activation.

Furthermore, 6-methoxytryptamine has been identified as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with varying efficacies for each monoamine. wikipedia.org This multi-target action provides a complex pharmacological profile that can be leveraged to understand the interplay between different neurotransmitter systems. By studying the effects of 6-methoxytryptamine on neurotransmitter release, researchers can gain insights into the mechanisms underlying synaptic plasticity and neuronal communication.

The compound's utility as a molecular probe is further enhanced by its role as a precursor in the synthesis of other significant molecules. chemimpex.com Notably, certain β-carbolines and harmala alkaloids, such as harmine (B1663883) and harmaline, are naturally occurring cyclized derivatives of 6-methoxytryptamine. wikipedia.org These compounds have their own distinct pharmacological activities and are subjects of ongoing research.

| Compound | Receptor/Transporter | Action | Potency (EC₅₀) |

| 6-Methoxytryptamine | Serotonin Transporter | Releaser | 53.8 nM wikipedia.org |

| 6-Methoxytryptamine | Dopamine (B1211576) Transporter | Releaser | 113 nM wikipedia.org |

| 6-Methoxytryptamine | Norepinephrine Transporter | Releaser | 465 nM wikipedia.org |

| 6-Methoxytryptamine | 5-HT₂ₐ Receptor | Full Agonist | 2443 nM wikipedia.org |

| 5-Methoxytryptamine | 5-HT₂ₐ Receptor | Full Agonist | ~0.5 nM wikipedia.orgwikipedia.org |

Preclinical Development of Analogues for Targeted Receptor Modulation

The structural scaffold of 6-methoxytryptamine provides a foundation for the rational design and preclinical development of analogues with more targeted receptor modulation capabilities. The goal is to create novel compounds with improved selectivity and potency for specific serotonin receptor subtypes, which could lead to new therapeutic agents for a range of neuropsychiatric disorders. nih.gov

Medicinal chemistry efforts have focused on modifying the tryptamine (B22526) structure to enhance affinity and functional activity at desired targets while minimizing off-target effects. acs.org For example, the synthesis and evaluation of N-benzylated-5-methoxytryptamine analogues have been explored to understand the structure-activity relationships (SAR) at 5-HT₂ family receptors. acs.org While this work primarily focused on the 5-methoxy isomer, the principles can be applied to the 6-methoxy series. Such studies have shown that the introduction of different substituents can significantly alter receptor binding and functional outcomes. acs.org

Recent research on 5-methoxytryptamine analogues has highlighted the potential for developing compounds with high selectivity for the 5-HT₁ₐ receptor over the 5-HT₂ₐ receptor. nih.govnih.gov This is significant because activation of 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects, while 5-HT₂ₐ receptor activation is linked to hallucinogenic effects. nih.govnih.gov By creating analogues that preferentially target 5-HT₁ₐ, researchers aim to develop therapeutics that retain the potential benefits of tryptamines without the psychoactive properties. nih.gov For instance, a 5-HT₁ₐ-selective 5-MeO-DMT analogue demonstrated anxiolytic- and antidepressant-like activity in animal models without inducing hallucinogenic-like behaviors. nih.gov

The development of such targeted analogues involves a multidisciplinary approach, combining chemical synthesis, in vitro pharmacological assays (such as receptor binding and functional assays), and in vivo behavioral studies in animal models. nih.govnih.gov High-resolution mass spectrometry and other advanced analytical techniques are crucial for the characterization and metabolic profiling of these new chemical entities. researchgate.net

| Analogue Class | Target Receptor Family | Therapeutic Goal |

| N-Substituted Tryptamines | 5-HT₂ Receptors | Modulation of receptor affinity and function acs.org |

| 5-Methoxytryptamine Analogues | 5-HT₁ₐ/5-HT₂ₐ Receptors | Selective 5-HT₁ₐ agonism for anxiolytic/antidepressant effects nih.gov |

Strategic Investigations into Previously Unexplored Biological Activities

While much of the research on 6-methoxytryptamine and its relatives has centered on their interactions with serotonin receptors, there is a growing interest in exploring their potential effects on other biological targets. This strategic investigation into previously unexplored activities could unveil novel therapeutic applications for these compounds.

One area of emerging interest is the interaction of tryptamines with trace amine-associated receptors (TAARs). mdpi.com While research in this area is still in its early stages, some N-methylated tryptamines have been investigated as potential endogenous ligands for these receptors. mdpi.com Further studies are needed to determine if 6-methoxytryptamine or its analogues interact with TAARs and what the functional consequences of such interactions might be.

Another avenue of exploration is the potential role of tryptamines in modulating inflammatory processes and cellular stress responses. Some studies have suggested that N-methylated tryptamines may have biological functions beyond their neuroregulatory effects, potentially influencing pathways related to fibrosis and redox biochemistry. mdpi.com Investigating whether 6-methoxytryptamine exhibits similar properties could open up new research directions in areas like chronic disease and tissue regeneration.

Furthermore, the relationship between tryptamines and other endogenous systems is being re-examined. For example, 5-methoxytryptamine can be formed in the body from the deacetylation of melatonin (B1676174), a key regulator of circadian rhythms. nih.gov Although this is considered a minor metabolic pathway, it highlights the interconnectedness of these indoleamine systems. nih.gov Exploring the broader metabolic and physiological effects of 6-methoxytryptamine could reveal unexpected biological activities.

| Potential Biological Target/Activity | Rationale for Investigation |

| Trace Amine-Associated Receptors (TAARs) | Other tryptamines are known to interact with TAARs. mdpi.com |

| Inflammation and Fibrosis | N-methylated tryptamines may have roles in these processes. mdpi.com |

| Cellular Stress and Redox Biochemistry | Potential for broader physiological effects beyond neurotransmission. mdpi.com |

Interdisciplinary Research Collaborations and Translational Potential

The future development of 6-methoxytryptamine-based compounds and the realization of their therapeutic potential will heavily rely on interdisciplinary research collaborations. Bringing together experts from medicinal chemistry, pharmacology, neuroscience, and clinical research is essential to bridge the gap between basic science and translational applications.

The synthesis of novel analogues with optimized pharmacological profiles requires the expertise of medicinal chemists. researchgate.net These compounds must then be rigorously tested by pharmacologists to determine their receptor binding affinities, functional activities, and selectivity. nih.gov Neuroscientists can then use the most promising candidates as molecular probes to further elucidate the roles of specific receptor systems in brain function and disease. chemimpex.com

Translating preclinical findings into potential clinical applications is a major challenge that requires a collaborative effort. Preclinical studies in animal models are crucial for establishing proof-of-concept and for assessing the potential therapeutic efficacy and safety of new compounds. nih.gov For instance, studies examining the effects of tryptamine analogues on behaviors like anxiety and depression in rodents provide valuable data for predicting their potential effects in humans. nih.gov

Ultimately, the goal is to develop new medications for a variety of neuropsychiatric disorders. nih.gov The insights gained from studying compounds like 6-methoxytryptamine and its analogues contribute to a broader understanding of the molecular basis of these conditions and can inform the development of next-generation therapeutics. nih.gov The journey from a research chemical to a clinically approved drug is long and complex, but the foundational research being conducted on these tryptamines is a critical first step.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity of 6-Methoxytryptamine hydrochloride in research settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and structural integrity. Batch-specific certificates of analysis (CoA) should adhere to ISO/IEC 17025 and ISO 17034 standards for traceability. For example, Cayman Chemical Company qualifies reference materials under these protocols, ensuring reproducibility in assays . Nuclear magnetic resonance (NMR) spectroscopy is also critical for confirming molecular structure, particularly the methoxy and ethylamine substituents on the indole ring .

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer : Store the compound in a desiccator at +4°C to prevent hygroscopic degradation. For long-term storage, aliquot under inert gas (e.g., argon) and freeze at -20°C. Avoid repeated freeze-thaw cycles, as indole derivatives are prone to oxidation. Safety data sheets (SDS) recommend working in a fume hood with nitrile gloves and lab coats to minimize exposure, as toxicological data are incomplete .

Q. What are the primary pharmacological targets of this compound?

- Methodological Answer : The compound is structurally analogous to serotonin (5-HT) and binds to serotonin receptor subtypes, particularly 5-HT₁ and 5-HT₂ families. Competitive radioligand binding assays using [³H]-5-CT (5-carboxamidotryptamine) in guinea pig brain homogenates can quantify affinity (Kᵢ). Note that 6-methoxy substitution may reduce selectivity compared to 5-methoxy analogs like 5-MeOT .

Advanced Research Questions